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Introduction
Chimeric oligonucleotides containing both methylphosphonate and phosphorothioate linkages

are of significant interest in the development of antisense therapeutics. This unique

combination of backbone modifications offers a strategic advantage by synergistically

combining the beneficial properties of each modification. Methylphosphonate linkages, being

charge-neutral, can enhance cellular uptake and confer resistance to nucleases.

Phosphorothioate linkages also provide nuclease resistance while maintaining the ability to

activate RNase H, a crucial mechanism for antisense activity.[1][2][3] This document provides

detailed protocols for the automated solid-phase synthesis, purification, and characterization of

these chimeric oligonucleotides.
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Parameter Value Reference

Synthesis Scale 1 µmol [2]

Coupling Efficiency > 97% [1]

Sulfurization Reagent
Tetraethylthiuram disulfide

(TETD)
[1][2]

Deprotection Solution
Ethylenediamine:Ethanol (1:1

v/v)

Purification Method Reverse-Phase HPLC [4][5][6]

Overall Yield Sequence dependent [7]

Purity (post-HPLC) > 95%

Table 2: Reagents for Automated Synthesis
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Reagent Function Recommended Supplier

5'-DMTr-N-acyl-

deoxynucleoside-3'-((2-

cyanoethyl)-(N,N-diisopropyl))-

-phosphoramidites

Standard phosphodiester

linkage precursors
Multiple

5'-DMTr-N-acyl-

deoxynucleoside-3'-

methylphosphonamidites

Methylphosphonate linkage

precursors
Multiple

Tetraethylthiuram disulfide

(TETD) Solution

Sulfurizing agent for

phosphorothioate linkages
[2]

Acetonitrile (Anhydrous) Solvent Multiple

Tetrazole/Activator Solution Coupling activator Multiple

Capping Reagents (Acetic

Anhydride, N-Methylimidazole)

Capping of unreacted 5'-

hydroxyl groups
Multiple

Oxidizing Solution

(Iodine/Water/Pyridine)

Oxidation of phosphite triester

(for phosphodiester linkages)
Multiple

Deblocking Solution

(Trichloroacetic acid in

Dichloromethane)

Removal of 5'-DMTr protecting

group
Multiple

Controlled Pore Glass (CPG)

Solid Support
Solid phase for synthesis Multiple

Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of
Chimeric Oligonucleotides
This protocol outlines the steps for an automated DNA synthesizer.[2]

1. Pre-Synthesis Setup: a. Synthesize or procure the required 5'-DMTr-N-acyl-

deoxynucleoside-3'-phosphoramidites and 5'-DMTr-N-acyl-deoxynucleoside-3'-

methylphosphonamidites. b. Prepare fresh solutions of all reagents according to the
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synthesizer manufacturer's recommendations. For dG methylphosphonamidites, use a co-

solvent of anhydrous N,N-dimethylformamide (20% v/v) in acetonitrile.[2] c. Pack a synthesis

column with the appropriate CPG solid support functionalized with the 3'-terminal nucleoside.

2. Synthesis Cycle: The synthesis proceeds in a stepwise manner, with each cycle adding one

nucleotide. The synthesizer is programmed to deliver the appropriate monomer

(phosphoramidite or methylphosphonamidite) and reagents at each step.

Step 1: Deblocking: Removal of the 5'-dimethoxytrityl (DMTr) group from the support-bound

nucleoside using a solution of trichloroacetic acid in dichloromethane.

Step 2: Coupling: Addition of the next nucleoside monomer (either a phosphoramidite for a

future phosphorothioate linkage or a methylphosphonamidite for a methylphosphonate

linkage) in the presence of an activator (e.g., tetrazole).

Step 3: Capping: Acetylation of any unreacted 5'-hydroxyl groups using a capping mixture

(e.g., acetic anhydride and N-methylimidazole) to prevent the formation of deletion mutants.

Step 4: Oxidation or Sulfurization:

For Phosphorothioate Linkages: Following the coupling of a phosphoramidite, the newly

formed phosphite triester is sulfurized by introducing a solution of TETD.[2]

For Methylphosphonate Linkages: This step is omitted after the coupling of a

methylphosphonamidite.

For Phosphodiester Linkages (if any): The phosphite triester is oxidized to a stable

phosphate triester using an iodine solution.

3. Post-Synthesis Cleavage and Deprotection: a. After the final synthesis cycle, wash the solid

support with dry acetonitrile and dry it under vacuum.[2] b. Treat the dried support with a freshly

prepared solution of anhydrous ethylenediamine and ethanol (1:1 v/v) for 4-5 hours at room

temperature to cleave the oligonucleotide from the support and remove the protecting groups.

c. Transfer the resulting solution to a new tube. Wash the support with a 50%

ethanol/acetonitrile solution and combine it with the first solution. d. Neutralize the solution to

pH 7.0 with 6 N HCl in 20% acetonitrile/water. e. Dry the sample using a vacuum concentrator.
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Protocol 2: Purification by Reverse-Phase High-
Performance Liquid Chromatography (RP-HPLC)
1. Sample Preparation: a. Resuspend the dried, crude oligonucleotide in sterile, nuclease-free

water. b. Desalt the sample using a suitable method, such as a desalting column, to remove

excess salts that can interfere with HPLC.[6]

2. HPLC Conditions:

Column: A C8 or C18 reverse-phase column is typically used.[6]

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) or triethylammonium bicarbonate

in water.[6]

Mobile Phase B: Acetonitrile.[6]

Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage

is used to elute the oligonucleotide. A typical gradient might be 5-50% Mobile Phase B over

30-40 minutes. The exact gradient will need to be optimized based on the sequence and

length of the oligonucleotide.

Flow Rate: Typically 1-4 mL/min depending on the column dimensions.[6]

Detection: UV absorbance at 260 nm.

3. Fraction Collection and Desalting: a. Collect the fractions corresponding to the major peak,

which represents the full-length product. The presence of diastereomers due to the

phosphorothioate linkages may cause peak broadening.[8] b. Pool the collected fractions and

dry them in a vacuum concentrator. c. Desalt the purified oligonucleotide to remove the HPLC

buffer salts.

Protocol 3: Characterization of Chimeric
Oligonucleotides
1. Polyacrylamide Gel Electrophoresis (PAGE): a. Prepare a denaturing polyacrylamide gel

(typically 15-20% acrylamide with 7M urea). b. Dissolve the purified oligonucleotide in a

formamide-based loading buffer. c. Load the sample onto the gel and run the electrophoresis
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until the tracking dye has migrated an appropriate distance. d. Visualize the oligonucleotide

bands by UV shadowing or staining with a suitable dye (e.g., Stains-All). The presence of a

single major band indicates high purity.

2. Mass Spectrometry: a. Electrospray ionization mass spectrometry (ESI-MS) is a powerful

tool for confirming the molecular weight of the synthesized oligonucleotide.[8][9][10] b. Prepare

the sample by dissolving the purified oligonucleotide in a suitable solvent, often a mixture of

water and a volatile organic solvent like acetonitrile with a small amount of a volatile salt or

acid. c. Infuse the sample into the mass spectrometer. d. The resulting spectrum will show a

series of peaks corresponding to the oligonucleotide with different charge states. Deconvolution

of this spectrum will provide the molecular mass of the oligonucleotide, which can be compared

to the calculated theoretical mass.
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Caption: Workflow for the synthesis of chimeric oligonucleotides.

Caption: Structure of a chimeric oligonucleotide backbone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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